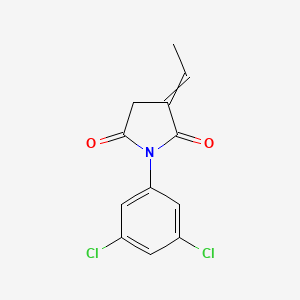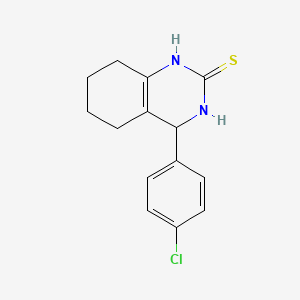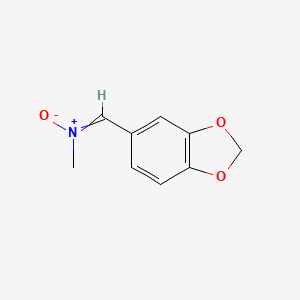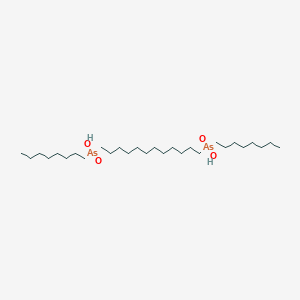![molecular formula C19H20O3 B14493865 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid CAS No. 65421-13-8](/img/structure/B14493865.png)
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is an organic compound with the molecular formula C16H18O3 It is a derivative of benzoic acid, characterized by the presence of a 2-methylbutan-2-yl group attached to the benzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-methylbutan-2-ylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylbutan-2-yl)benzoic acid
- 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
- Benzoic acid, 2-methylbutyl ester
Uniqueness
2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65421-13-8 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-[2-(2-methylbutan-2-yl)benzoyl]benzoic acid |
InChI |
InChI=1S/C19H20O3/c1-4-19(2,3)16-12-8-7-11-15(16)17(20)13-9-5-6-10-14(13)18(21)22/h5-12H,4H2,1-3H3,(H,21,22) |
Clave InChI |
LUHOBBDQHPNYIE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)


![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)



